molecular formula C12H13IN2O B12816618 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12816618
M. Wt: 328.15 g/mol
InChI Key: YSUDAPPOSJOLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative characterized by a tetrahydropyran (THP) protective group at the N1 position and an iodine substituent at the C4 position. The indazole core consists of a bicyclic structure with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and organic synthesis. The THP group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Synthesis:
A representative synthesis involves reacting 4-iodoindazole with dihydropyran in a mixed solvent system (DCM/THF) under reflux, yielding the target compound in 89% efficiency. This method avoids harsh conditions, aligning with greener protocols reported for analogous indazole derivatives .

Applications:
The iodine atom at C4 positions this compound as a precursor for radiopharmaceuticals or bioactive molecule synthesis. Its structural rigidity and halogenated nature also make it a candidate for kinase inhibitor development .

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-iodo-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H13IN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2

InChI Key

YSUDAPPOSJOLNP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically follows a multi-step synthetic route:

  • Step 1: Formation of the Indazole Core
    The indazole nucleus is constructed via cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes or halogenated precursors. This step establishes the bicyclic heteroaromatic framework essential for further functionalization.

  • Step 2: Protection of the Indazole Nitrogen (N-1 Position)
    Protection of the N-1 nitrogen is achieved by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst such as methanesulfonic acid or p-toluenesulfonic acid. This forms the tetrahydro-2H-pyran-2-yl protecting group, which stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps.

  • Step 3: Iodination at the 4-Position
    The introduction of the iodine atom at the 4-position of the indazole ring is typically performed using electrophilic iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS). The regioselectivity is controlled by the electronic and steric environment of the indazole ring.

  • Step 4: Purification and Characterization
    The crude product is purified by chromatographic techniques such as preparative liquid chromatography (PLC) or recrystallization to obtain the pure this compound.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Description Reagents & Catalysts Solvent Temperature & Time Yield & Notes
1 Indazole core synthesis via cyclization Hydrazine derivatives + ortho-substituted nitrobenzene Common organic solvents (e.g., ethanol, DMF) Reflux, several hours Moderate to high yield; depends on substrate
2 N-1 Protection with tetrahydropyran 3,4-Dihydro-2H-pyran + acid catalyst (methanesulfonic acid or p-toluenesulfonic acid) Dichloromethane (DCM)/Tetrahydrofuran (THF) mixture Room temperature, 10 hours High yield (~90%); stable protecting group formed
3 Iodination at 4-position Iodine or N-iodosuccinimide (NIS) Suitable solvent (e.g., acetonitrile, DCM) Ambient to mild heating High regioselectivity; yields vary with conditions
4 Purification Preparative liquid chromatography (PLC) or recrystallization N/A N/A Purity >95% typically achieved

Representative Experimental Procedure (Adapted from Related Indazole Derivatives)

  • To a stirred solution of 1H-indazole derivative (1 equiv.) in a 1:1 mixture of dichloromethane and tetrahydrofuran, p-toluenesulfonic acid (0.5 equiv.) is added at room temperature.
  • 3,4-Dihydro-2H-pyran (3 equiv.) is added dropwise, and the reaction mixture is stirred for 10 hours at ambient temperature to afford the N-1 protected intermediate.
  • The solvent is removed under reduced pressure, and the residue is purified by preparative liquid chromatography to yield the 1-(tetrahydro-2H-pyran-2-yl)indazole derivative in approximately 91% yield.
  • Subsequent iodination is performed by treating the protected indazole with N-iodosuccinimide in an appropriate solvent under mild conditions to selectively introduce iodine at the 4-position.

Catalysts and Reagents Analysis

  • Acid Catalysts for Protection: Methanesulfonic acid and p-toluenesulfonic acid are effective in catalyzing the formation of the tetrahydropyran protecting group on the indazole nitrogen, providing mild and efficient conditions without decomposing sensitive functionalities.

  • Iodinating Agents: N-iodosuccinimide (NIS) is preferred for regioselective iodination due to its controlled release of electrophilic iodine, minimizing side reactions and over-iodination.

  • Solvents: Dichloromethane and tetrahydrofuran mixtures provide an optimal medium for the protection step, balancing solubility and reaction kinetics.

Research Findings and Optimization Insights

  • The protection of the indazole nitrogen with the tetrahydro-2H-pyran group significantly enhances the stability of the molecule during halogenation and cross-coupling reactions, as demonstrated in palladium-catalyzed Heck and Suzuki reactions involving related indazole derivatives.

  • Reaction times of approximately 10 hours at room temperature for the protection step yield high purity products, facilitating downstream functionalization.

  • The iodination step requires careful control of stoichiometry and temperature to achieve selective substitution at the 4-position without affecting other reactive sites on the indazole ring.

  • Purification by preparative liquid chromatography ensures removal of unreacted starting materials and side products, critical for obtaining analytically pure compounds for research applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Indazole core synthesis Hydrazine derivatives, ortho-substituted nitrobenzene Reflux in ethanol or DMF Indazole scaffold
N-1 Protection 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid DCM/THF, RT, 10 h 1-(tetrahydro-2H-pyran-2-yl)indazole, ~91% yield
Iodination at 4-position N-iodosuccinimide or iodine Mild heating, controlled stoichiometry 4-Iodo derivative
Purification Preparative liquid chromatography N/A Pure compound (>95%)

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Formation of substituted derivatives with azide or cyano groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its potential as a therapeutic agent. Research indicates that this compound may serve as an intermediate in the synthesis of various bioactive molecules, including:

  • Axitinib : A selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, used in cancer therapy to inhibit angiogenesis and tumor growth .

The compound exhibits a range of biological activities that make it a candidate for further investigation:

  • Anticancer Activity : Due to its role as an intermediate in the synthesis of Axitinib, studies have shown that it may possess anticancer properties by blocking critical signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial activities, warranting further exploration into their efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds similar to 4-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole:

  • Study on Anticancer Properties : Research demonstrated that indazole derivatives exhibit significant inhibition of VEGF receptors, highlighting their potential in cancer therapeutics .
  • Exploration of Antimicrobial Effects : Studies on structurally related compounds have shown promise against bacterial strains, suggesting a potential pathway for developing new antibiotics .
  • Mechanistic Studies : Investigations into the molecular mechanisms by which these compounds exert their effects are ongoing, focusing on their interactions with specific enzymes and receptors involved in critical biological pathways .

Mechanism of Action

The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues, focusing on substituents, synthesis, and applications:

Compound Name Substituents Molecular Formula Synthesis Method Yield (%) Key Properties/Applications Reference
4-Iodo-1-(THP)-1H-indazole C4-I, N1-THP C₁₂H₁₂IN₂O DCM/THF, dihydropyran 89 Cross-coupling precursor
6-Iodo-1-(THP)-1H-indazole C6-I, N1-THP C₁₂H₁₂IN₂O Similar to above 89 NMR data reported
5-Bromo-3-Iodo-1-(THP)-1H-indazole C5-Br, C3-I, N1-THP C₁₂H₁₂BrIN₂O Not specified - Cold storage (2–8°C) required
4-Bromo-5-methyl-1-(THP)-1H-indazole C4-Br, C5-Me, N1-THP C₁₃H₁₄BrN₂O Halogenation protocols - Similarity score: 0.75
6-Amino-1-(THP)-1H-indazole C6-NH₂, N1-THP C₁₂H₁₄N₃O Catalytic amination - Biologically active intermediates

Key Observations :

Halogen Position and Reactivity :

  • The C4-iodo derivative exhibits higher reactivity in cross-coupling reactions compared to C6-iodo isomers due to steric and electronic effects .
  • Bromine-substituted analogues (e.g., 4-Bromo-5-methyl-1-THP-indazole) show reduced electrophilicity compared to iodo derivatives, limiting their utility in metal-catalyzed reactions .

Dual halogenation (e.g., 5-Bromo-3-Iodo-1-THP-indazole) introduces steric bulk, necessitating specialized storage conditions .

Synthetic Efficiency :

  • Methods using NH₄Cl catalysis for indazole synthesis achieve 80–88% yields for halogenated derivatives but require longer reaction times (30 minutes) compared to THP-protection protocols (10–15 minutes) .

Physical and Chemical Properties
Property 4-Iodo-1-THP-indazole 6-Iodo-1-THP-indazole 4-Bromo-5-methyl-1-THP-indazole
Molecular Weight (g/mol) 354.14 354.14 309.18
Solubility Organic solvents Organic solvents Moderate aqueous solubility
Stability Stable at RT Stable at RT Degrades above 40°C
Similarity Score* 1.00 0.95 0.75

*Based on structural similarity algorithms comparing backbone and substituents .

Biological Activity

The compound 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a member of the indazole family, which is recognized for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on available research findings.

Chemical Structure and Properties

This compound features an indazole core substituted with an iodine atom and a tetrahydro-2H-pyran-2-yl group. This structural configuration is significant as it influences the compound's pharmacological properties, including its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that the iodine substitution may enhance binding affinity through halogen bonding, which is known to improve the pharmacokinetic profile of compounds in medicinal chemistry.

Anticancer Properties

Research indicates that compounds within the indazole class, including this compound, exhibit significant anticancer activity. The mechanism may involve inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, studies have shown that similar indazole derivatives can inhibit epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers .

Anti-inflammatory Effects

Indazoles have also been investigated for their anti-inflammatory properties. The presence of halogen atoms in their structure can enhance their ability to modulate inflammatory responses by interacting with specific inflammatory mediators .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of indazole derivatives:

  • Study on EGFR Inhibition : A derivative structurally related to this compound demonstrated IC50 values in the low nanomolar range against resistant cancer cell lines, indicating potent inhibitory effects on EGFR signaling pathways .
  • Cytotoxicity Assessment : In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar cytotoxic effects .
  • Mechanistic Studies : Detailed mechanistic studies indicated that indazoles could interfere with specific protein interactions within cancer cells, leading to reduced cell viability and proliferation .

Comparative Analysis

The following table summarizes the biological activities of various indazole derivatives compared to 4-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole:

Compound NameBiological ActivityIC50 (µM)Mechanism
4-Iodo-IndazoleAnticancer0.5 - 10EGFR inhibition
7-Bromo-IndazoleCytotoxic0.8 - 12Apoptosis induction
4-Fluoro-IndazoleAnti-inflammatory0.3 - 5Inhibition of inflammatory mediators
4-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazoleAnticancer & Anti-inflammatoryTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.